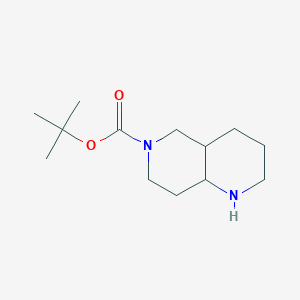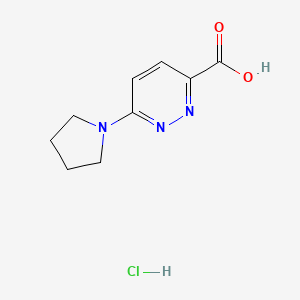![molecular formula C12H18N4 B1531197 [2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 1242996-56-0](/img/structure/B1531197.png)
[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Übersicht
Beschreibung
[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound “[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” has been identified to interact with several targets. It has been found to inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro . It also shows inhibitory activity against nitric oxide synthases, particularly the inducible isoform (iNOS) .
Mode of Action
The compound interacts with its targets, leading to a series of changes. For instance, it inhibits the activation of Akt, a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . It also inhibits nitric oxide synthases, enzymes responsible for the production of nitric oxide, a key cellular signaling molecule .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting Akt activation, it can influence pathways related to cell survival and growth . The inhibition of nitric oxide synthases can affect nitric oxide production and thus impact various physiological processes, including neurotransmission, immune defense, and regulation of cell death .
Pharmacokinetics
In vivo studies with similar compounds have shown effective inhibition of the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .
Result of Action
The inhibition of Akt activation and nitric oxide synthases by the compound can lead to a variety of cellular effects. For example, it can affect cell survival, growth, and proliferation, as well as influence neurotransmission and immune responses .
Biochemische Analyse
Biochemical Properties
[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. Additionally, this compound has been found to inhibit aromatase, an enzyme involved in estrogen biosynthesis . This inhibition can have significant implications in the treatment of estrogen-dependent cancers.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the JAK/STAT-3 signaling pathway, which is involved in cell proliferation and survival . By modulating this pathway, this compound can influence cell growth and apoptosis. Furthermore, it has been shown to alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to GABA A receptors, enhancing their activity and leading to increased neuronal inhibition . Additionally, it inhibits aromatase by binding to its active site, preventing the conversion of androgens to estrogens . This inhibition can reduce estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers. Moreover, this compound has been found to modulate the activity of enzymes involved in carbohydrate metabolism, further influencing cellular metabolic processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions . Over time, it can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing neuronal inhibition and reducing estrogen levels . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further influence cellular processes and metabolic flux. Additionally, this compound has been found to affect metabolite levels, including those involved in carbohydrate and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been observed to interact with transporters involved in its uptake and efflux, influencing its localization and accumulation within cells . Additionally, binding proteins can affect its distribution within tissues, leading to variations in its concentration across different cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its activity and interactions with other biomolecules . For instance, its localization to the nucleus can affect gene expression by modulating transcription factors and other nuclear proteins .
Eigenschaften
IUPAC Name |
2-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9(2)8-16-11(5-6-13)15-10-4-3-7-14-12(10)16/h3-4,7,9H,5-6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVPKBBILSUQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1N=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)




![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)


![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)





